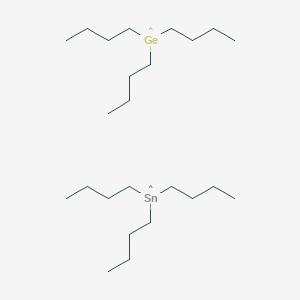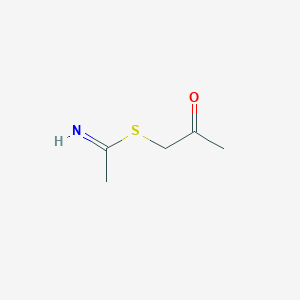
2-Oxopropyl ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopropyl ethanimidothioate is an organic compound that belongs to the class of organosulfonic acids. These compounds contain the sulfonic acid group, which has the general structure RS(=O)₂OH, where R is not a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl ethanimidothioate can be achieved through several methods. One common approach involves the acylation of methylphosphonates. This method includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent . Another approach is based on the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or thiols.
Scientific Research Applications
2-Oxopropyl ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxopropyl ethanimidothioate involves the reductive cleavage of the thioether linkage, followed by carboxylation of the cleavage product. This process yields acetoacetate and free coenzyme M . The compound interacts with specific molecular targets and pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxopropyl-CoM: This compound is structurally similar and shares some chemical properties with 2-Oxopropyl ethanimidothioate.
Dialkyl (2-oxopropyl)phosphonates: These compounds are used in similar synthetic applications and have comparable reactivity.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the ethanimidothioate group
Properties
CAS No. |
762191-42-4 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
2-oxopropyl ethanimidothioate |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-8-5(2)6/h6H,3H2,1-2H3 |
InChI Key |
RXJOGYSPSNBEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC(=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
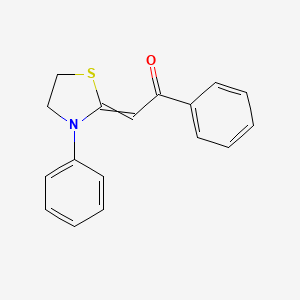
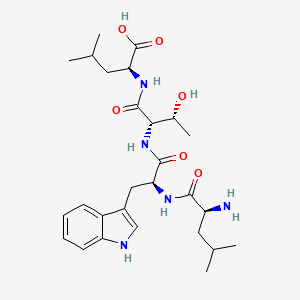

![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
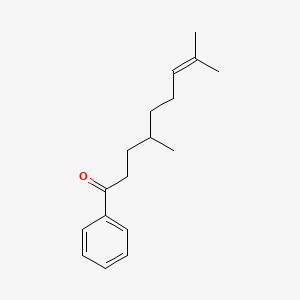
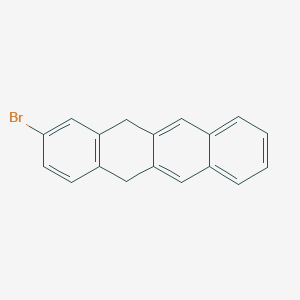
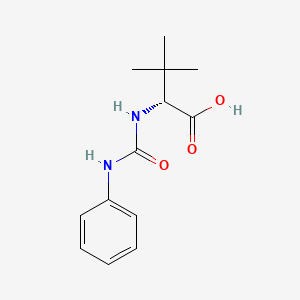
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
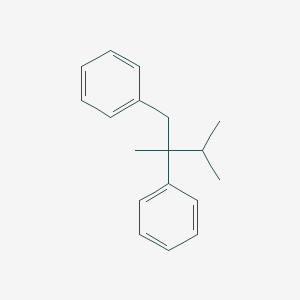
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
